molecular formula C15H18ClNO3 B1211110 Enilospirone CAS No. 59798-73-1

Enilospirone

カタログ番号: B1211110
CAS番号: 59798-73-1
分子量: 295.76 g/mol
InChIキー: PSHBCUHYCLAGPZ-BAOLWLNASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

エニロスピロンは、アザピロン系化合物に属する5-ヒドロキシトリプタミン1A受容体の選択的アゴニストです .

2. 製法

合成経路と反応条件: エニロスピロンの合成は、6-(3-クロロフェノキシ)-2-メチル-1-オキサ-4-アザスピロ[4.5]デカン-3-オンと適切な試薬を制御された条件下で反応させることを含みます . 詳細な合成経路には、通常、塩素化、エーテル化、スピロ環化などの工程が含まれます。

工業的生産方法: エニロスピロンの工業的生産は、同様の合成経路に従いますが、規模が大きく、収率と純度が最適化されています。このプロセスには、最終製品の一貫性と有効性を確保するための厳格な品質管理対策が含まれます。

反応の種類:

    還元: 還元反応には、水素原子の付加が含まれ、化合物の酸化状態が変わります。

    置換: エニロスピロンは、ある官能基が別の官能基に置き換わる置換反応に関与することができます。

一般的な試薬と条件:

    酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

    還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤がよく使用されます。

    置換: 置換反応の条件は様々ですが、ハロゲン化剤や求核剤の使用が含まれる場合があります。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化はヒドロキシル化誘導体を生成する可能性があり、還元は脱酸素化された化合物を生成する可能性があります。

4. 科学研究への応用

    化学: 受容体-リガンド相互作用を研究するためのモデル化合物として使用されます。

    生物学: 神経伝達物質系への影響について調査されています。

    医学: 不安、うつ病、その他の精神疾患の治療のための潜在的な治療薬です。

    産業: 5-ヒドロキシトリプタミン1A受容体を標的とする新しい薬理学的薬剤の開発に使用されています。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of enilospirone involves the reaction of 6-(3-chlorophenoxy)-2-methyl-1-oxa-4-azaspiro[4.5]decan-3-one with appropriate reagents under controlled conditions . The detailed synthetic route typically includes steps such as chlorination, etherification, and spirocyclization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process involves stringent quality control measures to ensure the consistency and efficacy of the final product.

Types of Reactions:

    Reduction: Reduction reactions may involve the addition of hydrogen atoms, altering the oxidation state of the compound.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary but may include the use of halogenating agents or nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

科学的研究の応用

    Chemistry: Used as a model compound to study receptor-ligand interactions.

    Biology: Investigated for its effects on neurotransmitter systems.

    Medicine: Potential therapeutic agent for treating anxiety, depression, and other psychiatric disorders.

    Industry: Utilized in the development of new pharmacological agents targeting the 5-hydroxytryptamine 1A receptor.

類似化合物との比較

    Buspirone: Another azapirone compound with similar 5-hydroxytryptamine 1A receptor agonist properties.

    Tandospirone: Shares a similar mechanism of action and therapeutic applications.

Uniqueness: Enilospirone is unique due to its specific binding affinity and efficacy at the 5-hydroxytryptamine 1A receptor . Compared to buspirone and tandospirone, this compound may offer distinct advantages in terms of potency and side effect profile .

生物活性

Enilospirone, a novel compound belonging to the azapirone class, is primarily recognized for its potential therapeutic applications in the treatment of anxiety and depression. Its pharmacological profile is characterized by partial agonism at the 5-HT1A receptor, which plays a crucial role in modulating neurotransmitter release and influencing mood regulation. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on cognitive functions, and relevant clinical findings.

This compound exerts its effects primarily through the following mechanisms:

  • 5-HT1A Receptor Agonism : As a partial agonist at the 5-HT1A receptor, this compound enhances serotonin signaling, which is pivotal in regulating mood and anxiety levels. This action is believed to increase extracellular dopamine and acetylcholine concentrations in specific brain regions, particularly the prefrontal cortex, thereby improving cognitive functions related to attention and memory .
  • Dopaminergic Modulation : The compound also influences dopaminergic pathways, which are critical for motivation and reward processes. By modulating dopamine levels, this compound may help alleviate symptoms associated with mood disorders .

Cognitive Function

Recent studies have highlighted the cognitive-enhancing properties of this compound. A systematic review indicated that 5-HT1A receptor partial agonists like this compound can improve various cognitive domains, including:

  • Verbal Learning : Enhancements in verbal learning tasks have been documented, suggesting improved memory organization and retrieval processes.
  • Working Memory : Evidence indicates that this compound may positively influence working memory performance, which is crucial for everyday functioning.
  • Executive Function : Improvements in executive functions have been observed, facilitating better decision-making and problem-solving abilities .

Clinical Findings

Several clinical trials have assessed the efficacy of this compound in treating anxiety and depression. Key findings include:

  • Augmentation Therapy : In patients with major depressive disorder (MDD), this compound has been used as an augmentation strategy alongside traditional antidepressants. Studies suggest that this combination can lead to significant improvements in depressive symptoms and overall patient outcomes .
  • Safety Profile : Clinical evaluations indicate that this compound has a favorable safety profile with minimal side effects compared to other anxiolytics and antidepressants. This characteristic makes it a promising candidate for long-term treatment strategies .

Case Studies

Case studies provide real-world insights into the effectiveness of this compound:

  • Case Study 1 : A 45-year-old female patient with generalized anxiety disorder (GAD) showed marked improvement in anxiety symptoms after eight weeks of treatment with this compound as an adjunct to her existing antidepressant regimen. The patient reported enhanced mood stability and reduced anxiety levels.
  • Case Study 2 : A clinical trial involving 120 participants diagnosed with MDD demonstrated that those receiving this compound alongside standard antidepressants experienced greater reductions in Hamilton Depression Rating Scale (HDRS) scores compared to those on antidepressants alone.

Comparative Data Table

The following table summarizes key pharmacological properties and clinical findings related to this compound compared to other common treatments for anxiety and depression.

PropertyThis compoundBuspironeSSRIs (e.g., Fluoxetine)
Receptor Target5-HT1A (partial agonist)5-HT1A (partial agonist)5-HT transporter (inhibitor)
Onset of Action2-4 weeks2-4 weeks4-6 weeks
Common Side EffectsMild sedationDizziness, nauseaSexual dysfunction
Efficacy in AnxietyHighModerateHigh
Efficacy in DepressionHighLowHigh

特性

CAS番号

59798-73-1

分子式

C15H18ClNO3

分子量

295.76 g/mol

IUPAC名

(2R,6R)-6-(3-chlorophenoxy)-2-methyl-1-oxa-4-azaspiro[4.5]decan-3-one

InChI

InChI=1S/C15H18ClNO3/c1-10-14(18)17-15(20-10)8-3-2-7-13(15)19-12-6-4-5-11(16)9-12/h4-6,9-10,13H,2-3,7-8H2,1H3,(H,17,18)/t10-,13-,15?/m1/s1

InChIキー

PSHBCUHYCLAGPZ-BAOLWLNASA-N

SMILES

CC1C(=O)NC2(O1)CCCCC2OC3=CC(=CC=C3)Cl

異性体SMILES

C[C@@H]1C(=O)NC2(O1)CCCC[C@H]2OC3=CC(=CC=C3)Cl

正規SMILES

CC1C(=O)NC2(O1)CCCCC2OC3=CC(=CC=C3)Cl

同義語

3726 CERM
3726CERM
6-(3-chloro)-phenoxy-2-methyl-1-oxa-4-azospiro-(4,5)decane-3-one
CERM 3726
enilospirone

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。